

5-Bromoquinolin-8-ol molecular structure and formula

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Compound of Interest

Compound Name: 5-Bromoquinolin-8-ol

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An In-depth Technical Guide to 5-Bromoquinolin-8-ol

This technical guide provides a comprehensive overview of the molecular structure, chemical properties, and synthesis of **5-Bromoquinolin-8-ol**, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Formula

5-Bromoquinolin-8-ol is a derivative of 8-hydroxyquinoline, featuring a bromine atom substituted at the 5-position of the quinoline ring. The close proximity of the hydroxyl group and the heterocyclic nitrogen atom allows **5-Bromoquinolin-8-ol** to act as a potent bidentate chelating agent for a variety of metal ions.^{[1][2]}

- Chemical Formula: C_9H_6BrNO ^{[3][4][5][6]}
- IUPAC Name: **5-bromoquinolin-8-ol**^{[1][4]}
- Synonyms: 5-Bromo-8-hydroxyquinoline, 5-Bromo-8-quinolinol^[4]
- CAS Number: 1198-14-7^{[1][3][5]}

The molecular structure of **5-Bromoquinolin-8-ol** is depicted in the diagram below.

Caption: 2D chemical structure of **5-Bromoquinolin-8-ol**.

Physicochemical Properties

A summary of the key physicochemical properties of **5-Bromoquinolin-8-ol** is presented in the table below. This data is essential for its handling, characterization, and application in experimental settings.

Property	Value	Reference(s)
Molecular Weight	224.05 g/mol	[4]
Monoisotopic Mass	222.96328 Da	[4]
Melting Point	127 °C	[3]
Boiling Point (Predicted)	362.7 ± 22.0 °C	[3]
Density (Rough Estimate)	1.5708 g/cm ³	[3]
Flash Point	173.2 °C	[3]
Vapor Pressure	9.07E-06 mmHg at 25°C	[3]
Topological Polar Surface Area	33.1 Å ²	[4]
Appearance	White to Orange to Green powder/crystal	

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **5-Bromoquinolin-8-ol**. Below is a summary of expected and reported spectroscopic features.

Spectroscopic Technique	Key Features and Observations
^1H NMR	The proton NMR spectrum would show characteristic signals for the aromatic protons on the quinoline ring. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine atom and the hydroxyl group.
^{13}C NMR	The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline core. The carbons attached to the bromine and hydroxyl groups will show characteristic chemical shifts.[4]
Infrared (IR) Spectroscopy	The IR spectrum is expected to show characteristic absorption bands for: O-H stretching of the hydroxyl group, C-H stretching of the aromatic ring, C=C and C=N stretching vibrations of the quinoline ring, and a C-Br stretching vibration.[4]
Mass Spectrometry (MS)	The mass spectrum will show a molecular ion peak corresponding to the molecular weight. A characteristic isotopic pattern will be observed due to the presence of the bromine isotopes (^{79}Br and ^{81}Br) in approximately a 1:1 ratio.

Experimental Protocols

a) Synthesis of **5-Bromoquinolin-8-ol**

The synthesis of **5-Bromoquinolin-8-ol** is commonly achieved through the direct bromination of 8-hydroxyquinoline.[1] The reaction must be carefully controlled to minimize the formation of the di-brominated byproduct, 5,7-dibromo-8-hydroxyquinoline.[1][7]

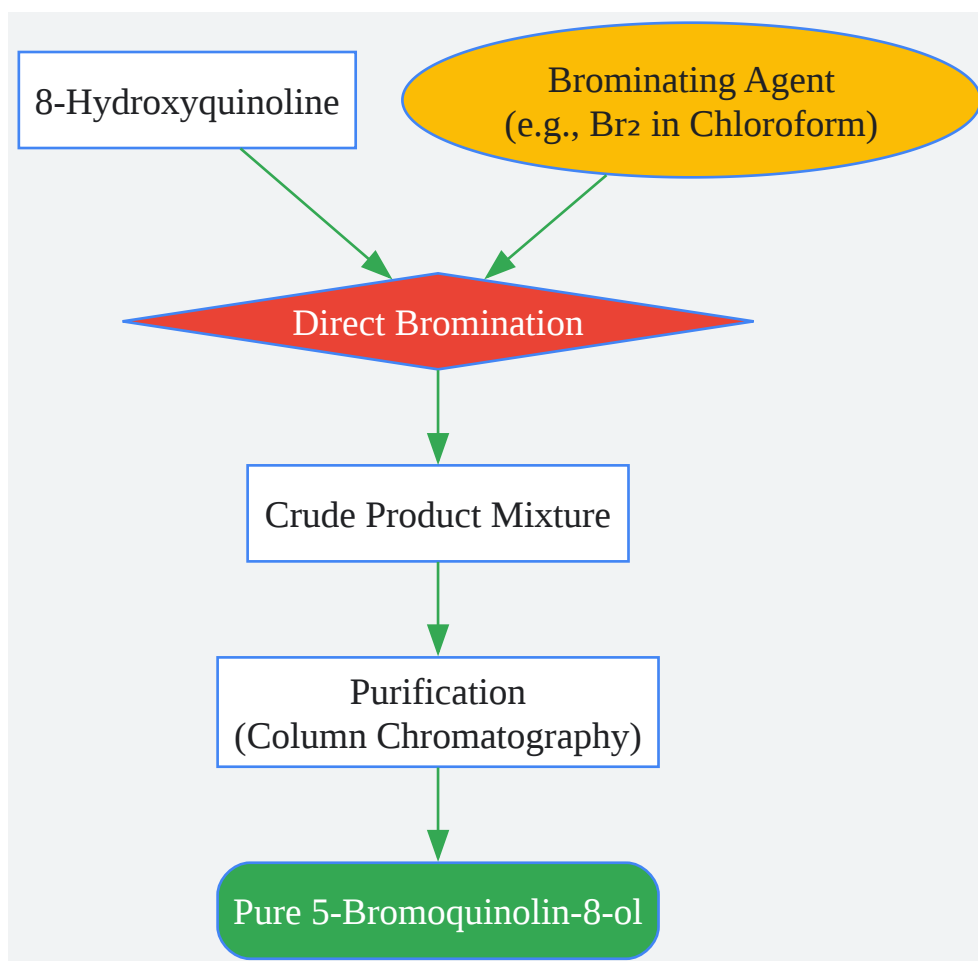
Objective: To synthesize **5-Bromoquinolin-8-ol** via electrophilic bromination of 8-hydroxyquinoline.

Materials:

- 8-hydroxyquinoline
- Bromine (Br_2) or N-bromosuccinimide (NBS)
- Chloroform (CHCl_3) or Acetonitrile (CH_3CN)
- Sodium bicarbonate (NaHCO_3) solution (5%)
- Sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Ethanol-water mixture for recrystallization

Procedure:

- Dissolve 8-hydroxyquinoline in a suitable solvent such as chloroform in a reaction flask.
- Slowly add a solution of bromine in the same solvent to the 8-hydroxyquinoline solution over a period of time, while stirring at room temperature.^[7]
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, wash the reaction mixture with a 5% sodium bicarbonate solution to neutralize any excess acid.^[7]
- Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.^[7]
- The crude product, a mixture of **5-bromoquinolin-8-ol** and 5,7-dibromo-8-hydroxyquinoline, is then purified by column chromatography on silica gel.^[1]
- The purified product can be further recrystallized from an ethanol-water mixture to yield pure **5-Bromoquinolin-8-ol**.^[7]



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Caption: General workflow for the synthesis of **5-Bromoquinolin-8-ol**.

b) Spectroscopic Characterization

Objective: To confirm the structure and purity of the synthesized **5-Bromoquinolin-8-ol** using NMR and IR spectroscopy.

NMR Spectroscopy Protocol:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
- **¹H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer. Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

- **^{13}C NMR Acquisition:** Acquire a proton-decoupled ^{13}C NMR spectrum. A larger number of scans will be required compared to the ^1H NMR spectrum.
- **Data Analysis:** Process the spectra and analyze the chemical shifts, coupling constants, and integration to confirm the presence of all expected protons and carbons and to verify the substitution pattern.

IR Spectroscopy Protocol:

- **Sample Preparation:** Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.^[4] Alternatively, if the sample is soluble, a solution cell can be used with a suitable solvent.
- **Data Acquisition:** Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm^{-1} .
- **Data Analysis:** Identify the characteristic absorption bands for the O-H, aromatic C-H, C=C, C=N, and C-Br functional groups to confirm the structure of the molecule.

Applications and Research Interest

5-Bromoquinolin-8-ol serves as a versatile building block in organic synthesis. The bromine atom at the 5-position can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Stille) to introduce new functional groups.^[1] The 8-hydroxyquinoline moiety is a well-known chelating agent, making its derivatives valuable in areas such as:

- **Medicinal Chemistry:** As antimicrobial, anticancer, and neuroprotective agents.^[1]
- **Catalysis:** As ligands for transition metal catalysts.^[1]
- **Materials Science:** In the development of organic semiconductors and fluorescent sensors.^[1]

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